[5-(Difluoromethyl)-1-methylpyrazol-3-yl]methanamine;hydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C6H10ClF2N3. This indicates that it contains six carbon atoms, ten hydrogen atoms, one chlorine atom, two fluorine atoms, and three nitrogen atoms.Physical and Chemical Properties Analysis
The compound is a powder at room temperature . The molecular weight of the compound is 197.61. More detailed physical and chemical properties (such as melting point, boiling point, solubility, etc.) might be available in specialized chemical databases or scientific literature.Scientific Research Applications
Neurokinin-1 Receptor Antagonists
One relevant study discusses the development of an orally active, water-soluble neurokinin-1 receptor antagonist suitable for both intravenous and oral clinical administration, emphasizing the significance of chemical modifications for enhancing solubility and bioavailability in drug design (Harrison et al., 2001).
Serotonin Receptor Agonists
Another study explores the pharmacological profile of a novel, potent, and orally active 5-HT2C receptor agonist, showcasing the potential of structural manipulation for targeting specific serotonin receptors, which can be crucial for developing new treatments for psychiatric disorders (Kimura et al., 2004).
Molecular Structure Analysis
Research on the X-ray crystal and molecular structure of similar compounds, such as 3,5-di-tert-butylpyrazole hydrochloride, provides insight into the importance of structural analysis for understanding compound stability, reactivity, and potential applications in material science and drug design (Fernández-castaño et al., 1995).
Antidepressant-like Activity
The development of novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists with robust antidepressant-like activity illustrates the therapeutic potential of structural derivatives in treating depression (Sniecikowska et al., 2019).
Synthesis and Biodegradation Enhancement
Studies on the synthesis of potentially bioactive compounds from visnaginone and the enhancement of herbicide biodegradation in contaminated soils through organic amendments highlight the chemical versatility and environmental applications of similar compounds, demonstrating their role in synthetic chemistry and bioremediation efforts (Hafez et al., 2001; Moorman et al., 2001).
Safety and Hazards
Properties
IUPAC Name |
[5-(difluoromethyl)-1-methylpyrazol-3-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3.ClH/c1-11-5(6(7)8)2-4(3-9)10-11;/h2,6H,3,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKSURZNZSMCJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN)C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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